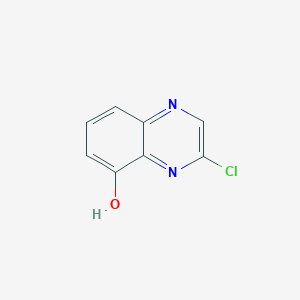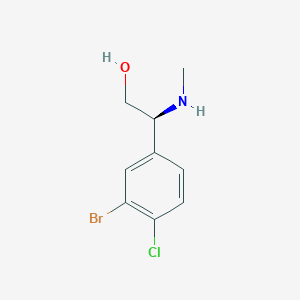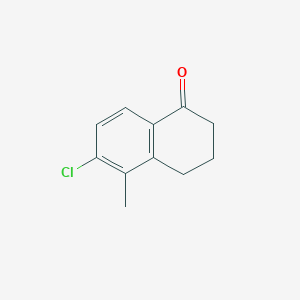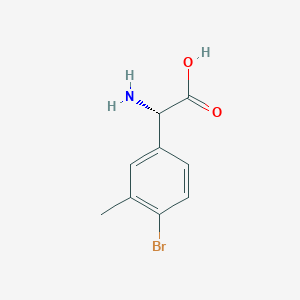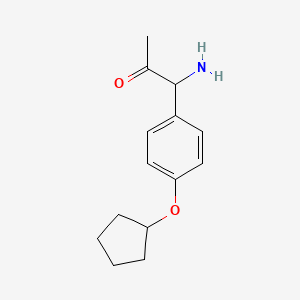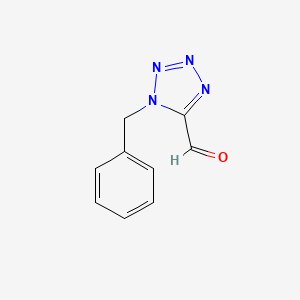
1-benzyl-1H-tetrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-tetrazole-5-carbaldehyde is a chemical compound with the molecular formula C9H8N4O. It is a member of the tetrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a tetrazole ring substituted with a benzyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-tetrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of benzyl azide with formamide under acidic conditions. Another method includes the reaction of benzyl isothiocyanate with sodium azide in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-tetrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-Benzyl-1H-tetrazole-5-carboxylic acid.
Reduction: 1-Benzyl-1H-tetrazole-5-methanol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-1H-tetrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-tetrazole-5-carbaldehyde involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 1-Benzyl-1H-tetrazole-5-thiol
- 1-Benzyl-1H-imidazole-5-carbaldehyde
- 5-Benzylthio-1H-tetrazole
Comparison: 1-Benzyl-1H-tetrazole-5-carbaldehyde is unique due to the presence of both a benzyl group and an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications. In contrast, similar compounds may lack one of these functional groups, limiting their versatility .
Properties
Molecular Formula |
C9H8N4O |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1-benzyltetrazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8N4O/c14-7-9-10-11-12-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
RCDLIEHUNJOLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


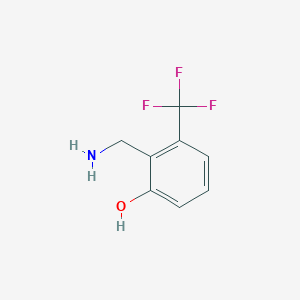
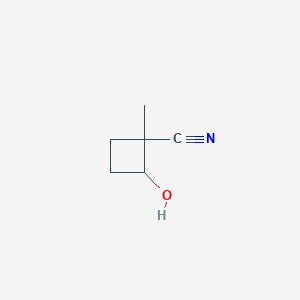
![ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate](/img/structure/B13033541.png)

![3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033557.png)
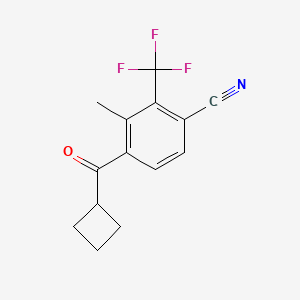
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13033576.png)
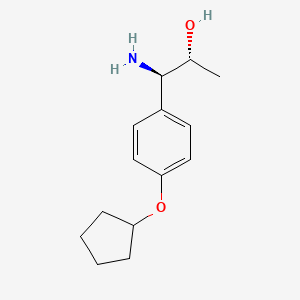
![5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13033578.png)
